DSTMS

Overview

Description

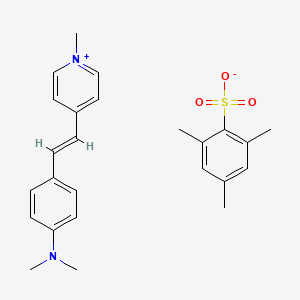

DSTMS (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate) is an organic nonlinear optical (NLO) crystal belonging to the stilbazolium family. It crystallizes in a non-centrosymmetric monoclinic system (space group Cc, point group m) with dielectric axes aligned as follows: the dielectric y-axis parallels the crystallographic b-axis, while the dielectric x-axis is tilted by 3.6° from the a-axis . Key properties include:

- Optical Absorption: Cutoff wavelengths at 685 nm (x), 655 nm (y), and 575 nm (z), with minor absorption bands at 1,150, 1,400, and 1,700 nm .

- Nonlinear Coefficients: Second harmonic generation (SHG) coefficient d₁₁ ≈ 150 pm/V, comparable to DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) .

- Terahertz (THz) Properties: Strong absorption peaks at 0.648, 1.024, 2.702, 5.1, 6.0, 6.8, and 8.3 THz, with the strongest resonance at ~1 THz .

- Applications: Efficient THz generation (0.94–19.66 THz) via optical rectification, high electro-optic coefficients (r₁₁₁ = 37±3 pm/V at 1,900 nm), and use in ultrafast modulation .

Preparation Methods

DSTMS is synthesized through a metathesis reaction involving N,N-dimethylamino-N-methyl stilbazolium iodide and sodium salt of 2,4,6-trimethylbenzenesulfonyl chloride. The initial compound, N,N-dimethylamino-N-methyl stilbazolium iodide, is prepared by condensing 1,4-dimethyl pyridinium iodide with 4-N,N-dimethylamino-benzaldehyde in the presence of piperidine as a catalyst . The resulting this compound crystals are grown using a slow solvent evaporation technique with methanol as the solvent .

Chemical Reactions Analysis

Nonlinear Optical Mechanisms

DSTMS operates via second-order nonlinear optical processes, particularly optical rectification and difference frequency generation , when exposed to near-infrared (NIR) or infrared (IR) laser pulses. These processes rely on its large nonlinear susceptibility (), which exceeds that of conventional inorganic crystals like ZnTe or LiNbO₃ .

Key parameters governing its performance:

-

Phase-matching bandwidth : >6 THz, enabling broadband THz emission .

-

Optical-to-THz conversion efficiency : ~0.1% at 34 mJ pump energy, yielding THz fields up to 85 MV/cm .

Performance Comparison with DAST

This compound shares structural similarities with DAST (4-dimethylamino-N-methyl-4-stilbazolium tosylate) but exhibits superior THz-generation properties:

| Property | This compound | DAST |

|---|---|---|

| Absorption at 1 THz | 20–30 cm⁻¹ | 40–50 cm⁻¹ |

| THz energy efficiency | 15% higher | Baseline |

| Crystal growth rate | Faster | Slower |

| Damage threshold | 0.3 TW/cm² | 0.2 TW/cm² |

Data derived from pump-probe experiments and THz time-domain spectroscopy (TDS) .

Experimental THz Generation Setup

A 4-f THz-TDS system using this compound as the emitter and a low-temperature-grown (LTG) InGaAs/InAlAs photoconductive antenna as the detector demonstrates:

-

Pump requirements : Optimal performance at 1.3–1.5 μm wavelengths (e.g., optical parametric amplifiers or Ti:sapphire lasers) .

The emitted THz pulse duration is <1 ps, with peak electric fields tunable via pump fluence .

Chemical Stability and Limitations

Scientific Research Applications

Terahertz Technology

1.1 THz Time-Domain Spectroscopy (THz-TDS)

DSTMS has been effectively utilized as a THz emitter in time-domain spectroscopy systems. A notable study demonstrated a THz-TDS system using this compound as the emitter, achieving frequency coverage from 0.2 to 8 THz. This system showcased high sensitivity and the ability to measure both real and imaginary parts of the dielectric function of materials, making it advantageous for applications in high-speed communication, non-destructive testing, and biological research .

1.2 Advantages of this compound in THz Applications

- Broadband Capability : The this compound crystal enables ultra-broad bandwidth THz-TDS schemes, crucial for spectral signature identification across various materials.

- Cost-Effectiveness : The integration of this compound with photoconductive antennas results in compact and low-cost systems that are easier to adopt in practical applications .

- Phase Matching : this compound exhibits favorable phase matching conditions when pumped with infrared radiation, enhancing its efficiency as a THz emitter .

Photonics

2.1 Nonlinear Optical Properties

This compound crystals possess large nonlinear optical coefficients, making them suitable for various photonic applications, including frequency conversion and optical switching. The high solubility of this compound in methanol compared to other similar compounds enhances its growth performance and optical properties .

2.2 Electro-Optic Applications

The electro-optic properties of this compound have been explored for applications such as electro-optic sampling based on laser pulse amplitude changes. This technique leverages the crystal's birefringence and nonlinear characteristics to manipulate light signals effectively .

Case Studies

3.1 Case Study: Terahertz Spectroscopy Using this compound

A comprehensive study evaluated the performance of a THz-TDS system utilizing a this compound crystal as the emitter. The researchers analyzed the influences of pump laser power and crystal orientation on THz amplitude, confirming the system's accuracy through tests on metamaterial samples and lactose films. The results indicated that the proposed system could significantly enhance THz technology's capabilities in various fields .

3.2 Case Study: Growth and Characterization of this compound Crystals

Research focused on the growth techniques for high-quality this compound single crystals highlighted their superior optical properties for photonic applications. The study emphasized methods for enhancing crystal quality and performance, which are crucial for developing advanced optical devices .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Terahertz Technology | Used as an emitter in THz-TDS systems | Ultra-broad bandwidth, cost-effective |

| Photonics | Nonlinear optical applications | High nonlinear coefficients |

| Electro-Optic Sampling | Manipulation of light signals using electro-optic properties | Effective signal processing |

Mechanism of Action

The mechanism by which DSTMS exerts its effects is primarily through its nonlinear optical properties. The compound’s molecular structure allows for efficient intra-molecular charge transfer, which contributes to its high nonlinear optical response . This charge transfer is facilitated by the presence of donor-π-acceptor interactions within the molecule .

Comparison with Similar Compounds

Comparison with DAST

Structural and Growth Characteristics

Optical and THz Performance

Key Findings :

- This compound exhibits comparable SHG efficiency to DAST but lower laser damage thresholds, limiting its use in high-power femtosecond regimes .

- Under 720 nm pumping, this compound achieves multi-octave THz spectra (0.5–5 THz) with 2.5× higher efficiency than at 800 nm, though DAST outperforms it by a factor of 10 .

- This compound’s THz absorption is half that of DAST at ~1 THz, enabling broader bandwidth in low-frequency applications .

Comparison with OH1

OH1 (2-(3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile) is another organic NLO crystal with distinct advantages:

Key Findings :

- OH1 offers the broadest THz range (extending to 0.08 THz), ideal for low-frequency applications, but this compound achieves higher peak fields (15.7 PW/m²) and intensities .

- This compound’s strong absorption above 4 THz limits its utility in high-frequency regimes, whereas OH1 has fewer resonant absorption features .

Other Related Compounds

- HMQ-TMS Derivatives: Modifying the electron-withdrawing group (EWG) in HMQ-TMS (e.g., benzothiazolium, benzimidazolium) yields crystals with similar molecular ordering but tailored nonlinearities .

- Anion-Switched Analogues : Replacing anions in DAST (e.g., tosylate → trimethylbenzenesulfonate) preserves crystal structure due to Coulombic interactions, enabling systematic optimization of NLO properties .

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments involving DSTMS while ensuring methodological rigor?

- Answer: Experimental design should prioritize transparency in parameter selection (e.g., generative processes, latent topic counts) and data sources (e.g., text corpora, domain-specific datasets). Document all preprocessing steps (tokenization, noise filtering) and validation metrics (e.g., perplexity scores for topic modeling). Include replication protocols in supplementary materials, referencing prior studies using similar generative models (e.g., LDA, PLSA) for benchmarking .

Q. What statistical methods are recommended to validate this compound model outputs in hypothesis-driven research?

- Answer: Use quantitative metrics (e.g., perplexity, coherence scores) alongside qualitative expert validation to assess topic specificity. For cross-domain applications, apply bootstrapping or Monte Carlo simulations to evaluate robustness. Triangulate findings with alternative models (e.g., transfer learning frameworks) to confirm consistency .

Q. How can researchers ensure data quality when applying this compound to large, multi-domain datasets?

- Answer: Implement stratified sampling to balance domain representation (e.g., neuroscience vs. bioinformatics corpora). Validate data integrity through outlier detection (e.g., z-score analysis) and inter-rater reliability checks for manual annotations. Use version-controlled datasets with metadata tagging (e.g., publication year, domain keywords) to trace biases .

Advanced Research Questions

Q. How should researchers address contradictions in this compound-generated data across independent studies?

- Answer: Conduct a systematic review to identify confounding variables (e.g., corpus size, domain heterogeneity). Apply meta-analytic techniques to reconcile discrepancies, such as subgroup analyses by domain or weighted effect sizes. Use sensitivity testing to isolate parameters (e.g., topic granularity) influencing divergent results .

Q. What methodologies enable cross-disciplinary integration of this compound findings (e.g., merging neuroscience and bioinformatics insights)?

- Answer: Develop a shared ontology to align domain-specific terminologies. Use transfer learning to map latent topics between corpora. Validate cross-domain relevance through expert panels and citation network analysis. Publish interoperable datasets with standardized metadata schemas .

Q. How can researchers optimize this compound hyperparameters for domain-specific applications without overfitting?

- Answer: Employ Bayesian optimization or grid search to balance topic specificity and generalizability. Use k-fold cross-validation on subsampled data to identify stable configurations. Report parameter sensitivity in supplementary materials, referencing baseline performance from benchmark studies .

Q. What strategies validate the biological or clinical relevance of latent topics identified by this compound?

- Answer: Combine computational metrics (e.g., topic coherence) with expert-driven annotation (e.g., clinician surveys). Perform enrichment analysis using domain databases (e.g., Gene Ontology) to link topics to functional pathways. Publish case studies demonstrating actionable insights (e.g., drug-target associations) .

Q. How can this compound be integrated with experimental data (e.g., omics or imaging) to enhance hypothesis generation?

- Answer: Use multi-modal frameworks where this compound-derived topics guide feature selection in experimental datasets. Apply canonical correlation analysis to quantify topic-experimental variable relationships. Publish workflows with open-source tools (e.g., Python/R libraries) for reproducibility .

Q. What methods resolve missing data challenges in this compound-driven meta-analyses?

- Answer: Apply multiple imputation techniques with domain-informed priors (e.g., topic prevalence in related studies). Use Rubin’s rules to pool results across imputed datasets. Report missingness patterns and imputation impact on effect sizes .

Q. How should researchers document this compound workflows to meet peer-reviewed journal standards?

- Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Code: Share version-controlled scripts (e.g., GitHub) with dependency lists.

- Data: Publish corpora in repositories (e.g., Zenodo) with DOI tagging.

- Validation: Include sensitivity analysis and benchmarking against established models (e.g., LDA) .

Properties

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.C9H12O3S/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-13H,1-3H3;4-5H,1-3H3,(H,10,11,12)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHLUINWIMHXTN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.